4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
“4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Scientific Research Applications
Chemical Synthesis and Derivatives :
- El-Reedy, Hussain, Ali, and Abdel-motty (1989) explored the synthesis of new fused pyrimidines using 4-Chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, which is structurally related to 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine. This work highlighted the potential of such compounds in forming diverse chemical structures (El-Reedy et al., 1989).
Phosphodiesterase Inhibitory Activity :
- Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones, structurally similar to this compound, which are specific inhibitors of cGMP specific (type V) phosphodiesterase. This study demonstrates the potential pharmacological applications of such compounds (Dumaitre & Dodic, 1996).
Antibacterial Activity :
- Rostamizadeh, Nojavan, Aryan, Sadeghian, and Davoodnejad (2013) investigated the antibacterial activity of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. Their research underscores the biological significance of pyrazolo[3,4-d]pyrimidine derivatives in combating bacterial infections (Rostamizadeh et al., 2013).
Crystal Structure and Anticancer Activity :
- Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, and Shi Juan (2015) synthesized a compound structurally related to this compound and studied its crystal structure and moderate anticancer activity (Lu Jiu-fu et al., 2015).
Pharmacological Properties :
- Pecori Vettori, Cecchi, Costanzo, Auzzi, and Bruni (1981) explored the pharmacological properties of 2-phenylpyrazolo[1,5-a]pyrimidines, which are chemically related to this compound, focusing on their antipyretic, hypothermizing, and anti-inflammatory properties (Pecori Vettori et al., 1981).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound has been shown to have significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells . This compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Biochemical Analysis
Biochemical Properties
It is known that this compound is stable under normal temperature and pressure, and it is soluble in organic solvents such as ethanol and dichloromethane
Molecular Mechanism
Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may inhibit protein kinases, which play pivotal roles in regulating various essential cellular processes
Properties
IUPAC Name |
4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSZJPTXYXVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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